
2,3-Phenazinediamine, N-(1,2-dimethylpropylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Phenazinediamine, N-(1,2-dimethylpropylidene)- is a derivative of phenazine, a nitrogen-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Phenazinediamine, N-(1,2-dimethylpropylidene)- typically involves the reaction of o-phenylenediamine with specific reagents under controlled conditions. One common method includes refluxing o-phenylenediamine with copper chloride dihydrate in anhydrous methanol for 24 hours, followed by freezing to obtain the desired product . Another method involves the addition of sodium methoxide to the reaction mixture, which is then left in the refrigerator for an extended period to precipitate the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization using solvents like dimethylformamide (DMF) and anhydrous ether .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Phenazinediamine, N-(1,2-dimethylpropylidene)- undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like FeCl3, reducing agents such as sodium borohydride, and various solvents like methanol and acetonitrile . Reaction conditions typically involve controlled temperatures, specific pH levels, and extended reaction times to ensure complete conversion of reactants to products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield phenazine derivatives with different functional groups, while reduction can produce reduced phenazine compounds .
Aplicaciones Científicas De Investigación
2,3-Phenazinediamine, N-(1,2-dimethylpropylidene)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,3-Phenazinediamine, N-(1,2-dimethylpropylidene)- involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects . Additionally, the compound’s derivatives can interfere with cellular processes, such as cell division and apoptosis, contributing to their potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diaminophenazine: A closely related compound with similar chemical properties and applications.
2,7-Diaminophenazine: Another phenazine derivative with distinct chemical and biological activities.
Phenazine-2,3-diamine hydrochloride: A derivative with potential catalytic activity in various chemical reactions.
Uniqueness
2,3-Phenazinediamine, N-(1,2-dimethylpropylidene)- stands out due to its unique structure, which imparts specific chemical properties and reactivity. Its derivatives exhibit a wide range of biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
55716-20-6 |
|---|---|
Fórmula molecular |
C17H18N4 |
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
3-(3-methylbutan-2-ylideneamino)phenazin-2-amine |
InChI |
InChI=1S/C17H18N4/c1-10(2)11(3)19-15-9-17-16(8-12(15)18)20-13-6-4-5-7-14(13)21-17/h4-10H,18H2,1-3H3 |
Clave InChI |
OURHFBITTYNSQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=NC1=CC2=NC3=CC=CC=C3N=C2C=C1N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


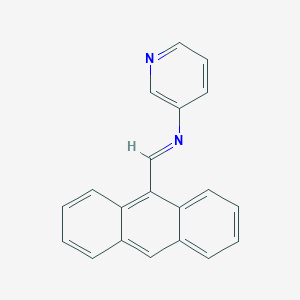
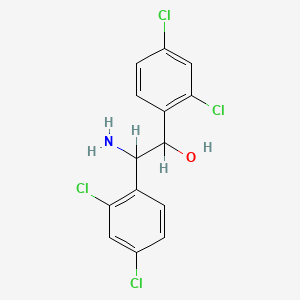
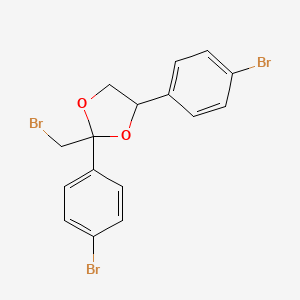
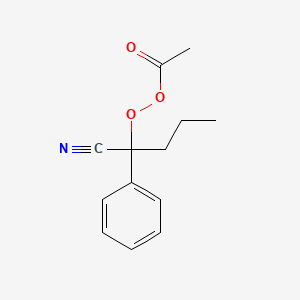

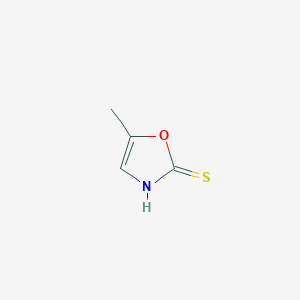
![{2-[(4-Octylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14623326.png)
![Propanenitrile, 2,2'-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-](/img/structure/B14623328.png)
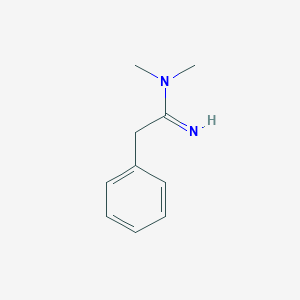
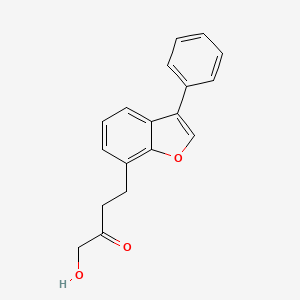
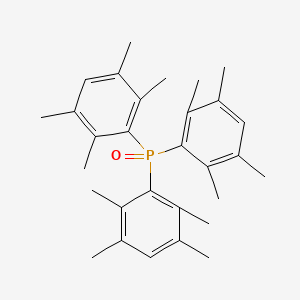
![N-[(4-Methylbenzene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14623343.png)

![1,4,8-Trioxa-9-azaspiro[4.6]undecane](/img/structure/B14623362.png)
